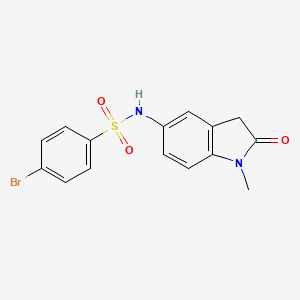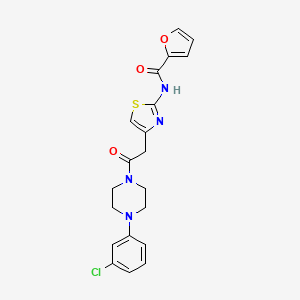![molecular formula C26H27N5O2 B3304802 2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921881-34-7](/img/structure/B3304802.png)
2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
描述
2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a phenyl group, a propyl group, and a phenylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired pyrazolo[4,3-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA). These actions suggest that the compound can induce apoptosis and inhibit cell proliferation .
相似化合物的比较
2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can be compared with other pyrazolo[4,3-c]pyridine derivatives, such as:
7-bromo-2-phenyl-3-[4-(4-phenylpiperazine-1-carbonyl)anilino]quinazolin-4-one: This compound has a similar core structure but includes a bromine atom and an anilino group, which may alter its chemical properties and biological activity.
5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-5-propylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-2-13-28-18-22(24-23(19-28)26(33)31(27-24)21-11-7-4-8-12-21)25(32)30-16-14-29(15-17-30)20-9-5-3-6-10-20/h3-12,18-19H,2,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVLOLCUFMQRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B3304723.png)

![N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B3304743.png)
![N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B3304746.png)
![N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B3304754.png)
![N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B3304756.png)
![N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B3304772.png)
![N-(2,5-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B3304775.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B3304787.png)
![2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3304792.png)
![2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3304794.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B3304803.png)
![4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3304810.png)
